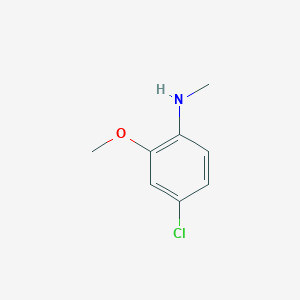

4-Chloro-2-methoxy-N-methylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

4-chloro-2-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQLZHZETZDZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650023 | |

| Record name | 4-Chloro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35122-79-3 | |

| Record name | 4-Chloro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxy-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Context and Research Significance of 4 Chloro 2 Methoxy N Methylaniline

Current Standing in Contemporary Chemical Research

4-Chloro-2-methoxy-N-methylaniline, identified by its CAS number 35122-79-3, is primarily recognized in the scientific community as a key intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its molecular structure lends itself to a variety of chemical transformations, making it a versatile reagent for creating novel compounds with potential applications in medicinal chemistry and materials science.

The presence of three distinct functional groups—a chloro group, a methoxy (B1213986) group, and an N-methylamino group—on the aniline (B41778) backbone allows for regioselective modifications. This complexity enables chemists to fine-tune the electronic and steric properties of resulting molecules, a crucial aspect in the design of new drugs and functional materials. For instance, substituted anilines are known to be important precursors for the synthesis of various biologically active compounds. scbt.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 35122-79-3 |

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.63 g/mol sigmaaldrich.com |

| Appearance | Light brown to brown solid-liquid mixture chemicalbook.com |

| Boiling Point | 260.7±20.0 °C (Predicted) chemicalbook.com |

| Density | 1.184±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 4.11±0.12 (Predicted) chemicalbook.com |

This table presents key chemical and physical properties of this compound, based on available data.

Historical Perspective of Related Aniline Derivatives in Chemical Synthesis Research

The study of aniline and its derivatives has a rich history, dating back to the 19th century with the discovery of aniline itself in 1826. wikipedia.orgbritannica.com Initially derived from indigo, aniline became a cornerstone of the synthetic dye industry, particularly after the accidental discovery of mauveine by William Henry Perkin in 1856. wikipedia.orgmcgill.ca These early "coal tar dyes" revolutionized the textile industry and spurred significant advancements in organic chemistry. wikipedia.org

Beyond dyes, aniline derivatives soon found applications in medicine. In the late 1800s, acetanilide (B955) and phenacetin (B1679774) emerged as early analgesic drugs. wikipedia.orgtransparencymarketresearch.com The 20th century saw the development of sulfa drugs, a class of antibiotics derived from aniline, which marked a new era in the fight against bacterial infections. mcgill.ca The versatility of the aniline scaffold has made it a central component in the synthesis of a wide array of pharmaceuticals, including the common pain reliever paracetamol (acetaminophen). wikipedia.orgtransparencymarketresearch.com

Aniline derivatives have also played a crucial role in other industrial sectors. They are used as antioxidants in rubber processing, as corrosion inhibitors, and in the production of polymers like polyurethanes. wikipedia.orgtransparencymarketresearch.com The development of synthetic methods for various substituted anilines has been a continuous area of research, driven by the need for new materials and therapeutic agents. researchgate.net

Broad Research Avenues for the Chemical Compound

The multifaceted nature of this compound opens up several promising avenues for future research.

Pharmaceutical and Agrochemical Synthesis: A primary application lies in its use as a building block for novel bioactive molecules. The specific substitution pattern may impart desirable properties to target compounds, such as enhanced binding to biological targets or improved metabolic stability. For example, related chloro-methoxyaniline derivatives are used in the synthesis of CXCR2 antagonists and compounds with potential antitumor activity. scbt.comatlantis-press.com The broader class of aniline derivatives is vital in the production of agrochemicals. transparencymarketresearch.com

Materials Science: Substituted anilines are precursors to various polymers and organic materials. Research could explore the incorporation of this compound into new polymers to modulate their thermal, optical, or electronic properties. The development of novel organic light-emitting diodes (OLEDs) and liquid crystals often relies on the synthesis of new aniline derivatives. eurekalert.org

Catalysis and Organic Methodology: The development of new synthetic methods is a constant endeavor in organic chemistry. Research into novel catalytic systems for the selective functionalization of the this compound ring could lead to more efficient and sustainable synthetic routes. For instance, recent studies have focused on the meta-selective functionalization of anilines, a traditionally challenging transformation. nih.govtohoku.ac.jp

Table 2: Spectroscopic Data for Related Aniline Derivatives

| Spectroscopic Technique | Key Features for Aniline Derivatives |

| ¹H NMR | Signals corresponding to aromatic protons, N-H protons (if present), and protons of substituent groups (e.g., -CH₃, -OCH₃). Chemical shifts are influenced by the electronic nature of the substituents. chemicalbook.com |

| ¹³C NMR | Resonances for aromatic carbons and carbons of the substituent groups. The positions of the signals provide information about the substitution pattern on the benzene (B151609) ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for primary and secondary amines), C-N stretching, and aromatic C-H and C=C stretching. nih.gov |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide structural information. nih.gov |

This table outlines the general spectroscopic features expected for aniline derivatives, which are essential for their characterization.

Synthetic Methodologies for 4 Chloro 2 Methoxy N Methylaniline

Established Synthetic Pathways and Their Mechanistic Elucidation

The synthesis of 4-Chloro-2-methoxy-N-methylaniline is not extensively detailed in publicly available literature, however, its structure lends itself to established and reliable multi-step synthetic strategies common in organic chemistry. A plausible and conventional pathway involves two key transformations: the reduction of a nitro group to an amine and the subsequent N-alkylation of the resulting aniline (B41778), or performing these steps in the reverse order.

One logical approach begins with a substituted nitrobenzene (B124822). The synthesis would proceed as follows:

Catalytic Hydrogenation: The synthesis can start from 4-chloro-2-methoxy-1-nitrobenzene. This precursor undergoes catalytic hydrogenation to reduce the nitro group (-NO₂) to a primary amine (-NH₂), yielding 4-chloro-2-methoxyaniline. This reaction is typically carried out using a heterogeneous catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), under a hydrogen gas atmosphere. dtic.milgoogle.com The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. Intermediates like nitrosobenzene (B162901) and phenylhydroxylamine are formed, which are then further reduced to the aniline. rsc.org

N-Methylation: The resulting primary amine, 4-chloro-2-methoxyaniline, is then methylated to introduce the methyl group onto the nitrogen atom. A classic method for this step is reductive amination or direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate.

An alternative established route would involve the N-methylation of a more readily available aniline, followed by chlorination:

N-Methylation of 2-methoxyaniline: Starting with 2-methoxyaniline (o-anisidine), N-methylation can be performed to yield 2-methoxy-N-methylaniline.

Electrophilic Chlorination: The subsequent step is the regioselective chlorination of the aromatic ring. The methoxy (B1213986) and methylamino groups are ortho-, para-directing. Given the steric hindrance at the position ortho to the methoxy group and the strong activating nature of the N-methyl group, chlorination is expected to occur at the para position relative to the nitrogen, yielding the final product. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used for such transformations.

Novel Synthetic Routes and Process Optimization Strategies

Modern synthetic chemistry focuses on improving efficiency, safety, and yield while reducing reaction times and environmental impact. For the synthesis of this compound, several novel strategies can be proposed.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates for both the reduction and N-methylation steps. For instance, the N-arylation of anilines, a related transformation, has been shown to be highly efficient under microwave conditions, often leading to higher yields in a fraction of the time compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which is particularly beneficial for potentially hazardous reactions like nitrations or hydrogenations. A flow-based system for the reduction of the nitro precursor could enhance safety and allow for easier scaling. This technology minimizes the volume of hazardous intermediates at any given time and improves heat transfer, preventing runaway reactions.

Process Optimization in Catalytic Reduction: Optimization of the catalytic hydrogenation step can be achieved by carefully selecting the solvent, catalyst, and reaction conditions to prevent side reactions like dehalogenation (loss of the chlorine atom). For example, a patented process for a similar compound, 4-chloro-2,5-dimethoxyaniline (B1194742), specifies using a modified platinum-on-carbon catalyst in an aromatic solvent like toluene (B28343) at 80-110°C to achieve high yield and purity while allowing for catalyst recycling. google.com Another method uses a supported nickel catalyst with hydrazine (B178648) hydrate (B1144303) as the reductant, avoiding the need for high-pressure hydrogen gas. google.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint.

Atom Economy: Traditional reductions using iron powder in acidic media generate large amounts of iron sludge as waste. In contrast, catalytic hydrogenation using H₂ gas is highly atom-economical, with water being the only byproduct. acs.org

Safer Solvents and Reagents: The N-methylation step can be made greener by using methanol (B129727) as both the solvent and the methyl source. Iridium complexes have been shown to effectively catalyze the N-methylation of anilines using methanol, which is a less toxic and more environmentally benign reagent than methyl halides or dimethyl sulfate. acs.org

Catalysis: The use of recyclable heterogeneous catalysts (like Pt/C) or highly efficient homogeneous catalysts minimizes waste. Recent advances include electrocatalytic methods using mediators like polyoxometalates, which allow for the selective reduction of nitroarenes in aqueous solutions at room temperature, representing a significant step forward in green synthesis. acs.orgnih.gov

Below is a table comparing a traditional versus a greener synthetic approach.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Green Advantage |

| Reduction | Iron powder / HCl | Catalytic Hydrogenation (H₂/Pd/C) or Electrocatalysis | Avoids stoichiometric metal waste; water is the only byproduct. acs.org |

| N-Methylation | Dimethyl Sulfate (DMS) | Catalytic N-methylation with Methanol | Avoids highly toxic and carcinogenic alkylating agents. acs.org |

| Solvent | Dichloromethane (DCM), Toluene | Ethanol, Water, or solvent-free | Reduces use of volatile organic compounds (VOCs). google.com |

| Process | Batch processing | Continuous flow processing | Improved safety, energy efficiency, and scalability. |

Catalytic Approaches in the Formation of this compound

Catalysis is central to the efficient synthesis of anilines and their derivatives. Several types of catalysts would be instrumental in producing this compound.

Hydrogenation Catalysts: Noble metals are highly effective for the reduction of nitroarenes.

Platinum (Pt) and Palladium (Pd): These are the most common choices, typically supported on activated carbon. They offer high activity and selectivity, although care must be taken to avoid dehalogenation, which can sometimes be suppressed by adding a base. dtic.milgoogle.com

Nickel (Ni): Raney nickel or supported nickel catalysts are cost-effective alternatives, often used with hydrazine as a hydrogen source instead of H₂ gas. google.com

Copper (Cu): Novel copper-based catalysts derived from metal-organic frameworks (MOFs) have shown extremely high efficiency in reducing nitrobenzene using sodium borohydride (B1222165) as the reductant, offering a low-cost, non-noble metal option. mdpi.com

N-Methylation Catalysts:

Iridium (Ir): Homogeneous iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands are highly effective for the N-methylation of anilines using methanol. These catalysts operate via a "borrowing hydrogen" mechanism. acs.org

Copper (Cu): Copper-containing catalysts are also used for the reductive N-alkylation of anilines with methanol at elevated temperatures. nih.gov

The table below summarizes catalysts relevant to the synthesis.

| Catalyst Type | Example | Application | Reference |

| Noble Metal | Platinum-on-carbon (Pt/C) | Reduction of nitro group | google.com |

| Noble Metal | Palladium-on-carbon (Pd/C) | Reduction of nitro group | dtic.mil |

| Base Metal | Nickel on TiO₂-Al₂O₃ | Reduction of nitro group (with hydrazine) | google.com |

| Base Metal | Copper from MOF (Cu@C) | Reduction of nitro group (with NaBH₄) | mdpi.com |

| Homogeneous | Iridium(I)-NHC Complex | N-methylation (with methanol) | acs.org |

Synthesis of Stereoisomers and Enantiomerically Pure Forms of the Compound

The molecule this compound itself is achiral and does not have stereocenters; therefore, it does not exist as enantiomers or diastereomers. fda.gov

However, the concept of stereoisomerism becomes highly relevant when this aniline is used as a building block to create more complex molecules that exhibit atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. This typically occurs in systems like N-aryl anilides where bulky substituents ortho to the C-N bond prevent free rotation, creating a chiral axis.

If this compound were used to form an anilide (for example, by acylation with a substituted benzoyl chloride), the resulting molecule could be atropisomeric if the acyl group contains a large ortho substituent. The synthesis of such enantiomerically pure C-N atropisomers is a cutting-edge area of organic synthesis.

Advanced Catalytic Methods for Atropisomer Synthesis:

Dynamic Kinetic Asymmetric Transformation (DYKAT): Recent research has demonstrated that axially chiral anilides can be synthesized using a photoredox-catalyzed aerobic oxidation process. acs.org This method can convert a racemic or interconverting mixture of atropisomers into a single, highly enriched enantiomer. For instance, a method using a chiral phosphite (B83602) mediator and a photocatalyst has been developed for the synthesis of atroposelective anilides. acs.org

Asymmetric C-H Functionalization: Palladium-catalyzed atroposelective C-H allylation or alkynylation has been used to construct enantioenriched N-aryl peptoid atropisomers. nih.gov

While this compound is achiral, these advanced methods illustrate a pathway to creating stereochemically complex and valuable chiral molecules derived from it. The synthesis would involve first forming the C-N bond to create the anilide, followed by an asymmetric catalytic step to resolve or generate the axial chirality.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Methoxy N Methylaniline

Electrophilic Aromatic Substitution Reactions Involving the Compound

The directing effects of the substituents on the aromatic ring of 4-Chloro-2-methoxy-N-methylaniline play a crucial role in electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) (-OCH3) and N-methylamino (-NHCH3) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. scranton.edu Conversely, the chloro (-Cl) group is a deactivating but ortho, para-directing group due to the competing effects of induction and resonance. scranton.edu

In the case of this compound, the powerful activating and directing influence of the amino and methoxy groups would likely dominate. The positions ortho and para to these groups are the most nucleophilic. Specifically, the position C5 is para to the N-methylamino group and ortho to the methoxy group, making it a highly probable site for electrophilic attack. The C3 position is ortho to both the methoxy and N-methylamino groups, but may experience some steric hindrance.

While specific examples of EAS reactions directly on this compound are not prevalent in the provided search results, the principles of EAS on substituted benzenes provide a strong predictive framework. For instance, nitration or halogenation would be expected to occur at the C5 position.

Nucleophilic Substitution Reactions and Their Mechanistic Investigations

Nucleophilic substitution reactions involving this compound can occur at two main sites: the aromatic ring (nucleophilic aromatic substitution, SNAr) or the N-methyl group.

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent on the aromatic ring can be replaced by a nucleophile. SNAr reactions are typically facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this molecule, the methoxy and N-methylamino groups are electron-donating, which would generally disfavor a classical SNAr mechanism. However, under forcing conditions or with very strong nucleophiles, substitution of the chlorine may be possible.

For instance, the reaction of 4-chloroquinazolines with various N-methylanilines, including 2-methoxy-N-methylaniline, has been studied. beilstein-journals.org These reactions proceed via nucleophilic substitution at the C4 position of the quinazoline (B50416) ring, with the aniline (B41778) derivative acting as the nucleophile. While this is not a direct substitution on this compound itself, it demonstrates its utility as a nucleophile in such reactions. The reaction of 4-chloro-6-halo-2-phenylquinazolines with 2-methoxy-substituted N-methylaniline under microwave heating resulted in high yields of the corresponding 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org

N-Arylation: this compound can also act as a nucleophile in N-arylation reactions. For example, it can react with aryl halides in the presence of a catalyst to form diarylamines. A transition-metal-free, potassium tert-butoxide/dimethyl sulfoxide (B87167) mediated amination between tertiary amines and aryl halides has been reported, which could potentially be applied to this compound. researchgate.net

Oxidative and Reductive Transformations of the Chemical Compound

Oxidative Transformations: The N-methylamino group in this compound is susceptible to oxidation. Oxidation can lead to the formation of various products, including N-oxides or coupling products. For example, the oxidation of similar anilines can lead to the formation of quinoneimines. In a study on 4-fluoro-N-methylaniline, the enzyme flavin-containing monooxygenase 1 (FMO1) catalyzed a carbon oxidation reaction coupled with defluorination to form a reactive quinoneimine intermediate. nih.gov A similar oxidative pathway could be envisioned for this compound.

Furthermore, photoredox-catalyzed aerobic oxidation has been used for the dynamic kinetic asymmetric transformation of related iminium ions to C(═O)–N axial chirality. acs.org This suggests that under specific catalytic conditions, the N-methylamino group could be a site for oxidative transformation.

Reductive Transformations: The chloro group on the aromatic ring can be removed through reductive dehalogenation. This is often achieved using catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. A process for the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) involves the catalytic reduction of a nitro group to an amine in the presence of a chloro substituent, indicating that the chloro group can be stable under certain reductive conditions. google.com However, more forcing reductive conditions could lead to its removal.

Reaction Kinetics and Thermodynamic Considerations in Compound Transformations

The kinetics of reactions involving this compound will be influenced by the electronic and steric properties of the substituents. The electron-donating methoxy and N-methylamino groups increase the electron density of the aromatic ring, which would generally increase the rate of electrophilic aromatic substitution reactions. Conversely, these groups would decrease the rate of nucleophilic aromatic substitution reactions.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provides insight into the kinetics of reactions involving substituted anilines. mdpi.comresearchgate.net The study calculated the total rate coefficient for the reaction over a range of temperatures and pressures. mdpi.comresearchgate.net While this study is on a related compound, the methodologies, including transition state theory and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are applicable to understanding the kinetics of reactions involving this compound. mdpi.comresearchgate.net

The thermodynamics of reactions will be governed by the relative stabilities of the reactants, intermediates, and products. For example, in electrophilic aromatic substitution, the formation of the more stable carbocation intermediate will be favored, leading to the observed regioselectivity.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for investigating the reaction mechanisms of complex organic molecules like this compound. Methods such as density functional theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the feasibility and selectivity of a reaction.

A computational study on the reaction of 4-methyl aniline with OH radicals utilized the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to compute the reaction mechanism and kinetics. mdpi.comresearchgate.net This type of computational approach could be applied to this compound to investigate various reactions, including:

Electrophilic Aromatic Substitution: To determine the preferred sites of substitution and the activation energies for different electrophiles.

Nucleophilic Substitution: To model the transition states and intermediates for the substitution of the chloro group.

Oxidation and Reduction: To elucidate the mechanisms of these transformations and identify the likely products.

Such computational studies can provide detailed insights into the electronic structure and reactivity of the molecule, complementing experimental findings. For instance, ab initio calculations were used to support the proposed reaction mechanism for the formation of a quinoneimine intermediate from 4-fluoro-N-methylaniline. nih.gov

Advanced Spectroscopic and Characterization Techniques in Research on 4 Chloro 2 Methoxy N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 4-Chloro-2-methoxy-N-methylaniline, ¹H NMR would be used to identify the chemical environment of hydrogen atoms, and ¹³C NMR would determine the positions of the carbon atoms.

A theoretical ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the methoxy (B1213986) protons, and the aromatic protons on the benzene (B151609) ring. The splitting patterns and coupling constants of the aromatic protons would be crucial for confirming the 1,2,4-substitution pattern. Similarly, the ¹³C NMR spectrum would provide data on the chemical shifts for each of the eight carbon atoms, including those of the methyl, methoxy, and aromatic carbons, further confirming the compound's constitution. While some vendors suggest NMR data is available, it is not publicly detailed. bldpharm.com

Mass Spectrometry (MS) Applications in Compound Analysis and Metabolite Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can help identify its fragments. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula, C₈H₁₀ClNO.

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns, observed through techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by showing the loss of specific groups, such as the methyl or methoxy moieties. This technique would also be pivotal in any studies aiming to identify potential metabolites by detecting related structures in biological samples.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy ether, and C-Cl stretching.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Together, these techniques would create a unique vibrational fingerprint for the compound, useful for identification and quality control.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

An HPLC method, likely using a reverse-phase column, would be developed to establish a retention time for the compound and to detect and quantify any impurities. The choice of mobile phase and detector (e.g., UV-Vis) would be optimized for sensitivity and resolution. Similarly, a GC method could be used, often coupled with a mass spectrometer (GC-MS), to provide both separation and identification of volatile components. While some suppliers indicate that HPLC or LC-MS data may be available, specific methodologies and results are not publicly documented. bldpharm.com

Design, Synthesis, and Characterization of Derivatives and Analogues of 4 Chloro 2 Methoxy N Methylaniline

Modifications of the Aromatic Ring System

The aromatic ring of 4-Chloro-2-methoxy-N-methylaniline is amenable to further substitution, allowing for the introduction of additional functional groups that can significantly alter the molecule's electronic and steric properties. The existing substituents govern the regioselectivity of these modifications. The methoxy (B1213986) group (-OCH3) and the N-methylamino group (-NHCH3) are both ortho-, para-directing and activating, while the chloro group (-Cl) is ortho-, para-directing but deactivating. The interplay of these effects dictates the position of new electrophilic substitutions.

Research into related scaffolds demonstrates that additional functionalization is a common strategy. For instance, derivatives have been synthesized that incorporate a second halogen, such as fluorine, onto the aromatic ring. A notable example is the creation of 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, which involves the derivatization of a precursor that would introduce a fluorine atom ortho to the chloro group uni.lu. Other potential modifications, based on common aromatic substitution reactions, could include nitration, which has been demonstrated on related methoxy-aniline structures to yield nitro-derivatives atlantis-press.com. These introduced groups can serve as handles for subsequent chemical transformations, further expanding the molecular diversity.

| Modification Type | Example Derivative Structure | Potential Synthetic Approach | Reference |

|---|---|---|---|

| Fluorination | 4-Chloro-2-fluoro-5-(N-methoxy-N-methylcarbamoyl)aniline | Electrophilic fluorination of a suitably protected precursor. | uni.lu |

| Nitration | 4-Chloro-2-methoxy-N-methyl-5-nitroaniline | Direct nitration using nitric acid and sulfuric acid, with the position directed by existing activating groups. | atlantis-press.com |

Functionalization at the Nitrogen Atom

The secondary amine of this compound is a primary site for functionalization, enabling the synthesis of a wide array of amides, sulfonamides, ureas, and tertiary amines. These reactions are fundamental in medicinal chemistry for building larger molecular architectures and modulating properties like solubility and hydrogen bonding capacity.

Common transformations include:

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. For example, reacting the parent scaffold with benzoyl chloride would produce N-(4-chloro-2-methoxyphenyl)-N-methylbenzamide, a reaction demonstrated on the analogous compound 4-chloro-2-methylaniline (B164923) sigmaaldrich.com. A specialized case is the formation of a Weinreb amide, as seen in the synthesis of 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, which provides a stable intermediate for further reactions like ketone synthesis uni.lu.

N-Arylation: The nitrogen atom can act as a nucleophile in cross-coupling reactions to form C-N bonds with aryl halides or pseudohalides. Studies on the synthesis of 4-anilinoquinazolines show that N-methylanilines can be successfully coupled with chloroquinazolines nih.gov. However, the steric hindrance from the ortho-methoxy group on the this compound scaffold can slow down such reactions compared to less substituted anilines nih.gov.

N-Alkylation: Further alkylation can produce tertiary amines. For instance, palladium-catalyzed monoallylation using allyl alcohol has been shown to work on the related 4-chloro-2-methylaniline, suggesting a viable route for introducing allyl groups onto the nitrogen of the target compound sigmaaldrich.com.

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| N-Acylation (Benzoylation) | Benzoyl chloride | Tertiary Amide | sigmaaldrich.com |

| N-Acylation (Weinreb Amide) | Methoxyamine hydrochloride, activating agent | Weinreb Amide | uni.lu |

| N-Arylation | 4-Chloroquinazoline | 4-Anilinoquinazoline (B1210976) | nih.gov |

| N-Alkylation (Allylation) | Allyl alcohol, Pd catalyst | Tertiary Allylamine | sigmaaldrich.com |

Alterations of the Methoxy Group

The methoxy group (-OCH3) is another key site for modification, primarily through ether cleavage (O-demethylation). This reaction converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenol. Standard reagents for this transformation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3).

The resulting phenol, 4-chloro-2-hydroxy-N-methylaniline, is a valuable intermediate. The hydroxyl group is a versatile functional handle that can be used for:

Etherification: Reaction with alkyl halides or tosylates to introduce different alkoxy groups.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Phenolic Coupling Reactions: Serving as a nucleophile in various coupling schemes.

This modification significantly alters the molecule's polarity and hydrogen-bonding capabilities, which can be crucial for tuning its biological activity or material properties.

Halogen Atom Substitutions and Their Effects on Reactivity

The chlorine atom at the C4 position is a key reactive center, particularly for transition-metal-catalyzed cross-coupling reactions. This allows for the substitution of the halogen with a wide variety of other functional groups, fundamentally altering the core structure of the molecule.

Prominent examples of such reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new carbon-carbon bond, replacing the chlorine with an aryl or vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a new carbon-nitrogen bond, substituting the chlorine with a different amino group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkynyl group.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The nature of the halogen itself has a pronounced effect on reactivity. Studies involving the synthesis of axially chiral anilides have shown that changing the halogen from chlorine to fluorine can impact the stereoselectivity of certain reactions acs.org. Generally, the C-Cl bond is more reactive in oxidative addition steps of catalytic cycles than a C-F bond, but less reactive than C-Br or C-I bonds. This allows for selective reactions if multiple different halogens are present on the aromatic ring.

| Reaction Name | Coupling Partner | Resulting Functional Group at C4 |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl |

| Buchwald-Hartwig Amination | Secondary amine | Tertiary amine |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Cyanation | Cyanide source (e.g., Zn(CN)2) | Nitrile |

Multi-substituted Derivatives and Combinatorial Library Generation

The true synthetic value of this compound is realized when it is used as a scaffold for creating multi-substituted derivatives and combinatorial libraries. By systematically applying modifications at the nitrogen atom, the aromatic ring, and the halogen position, a large and diverse set of analogues can be generated from a single starting material.

This approach is central to modern drug discovery and materials science. For example, a library of novel 4-anilinoquinazolines was efficiently synthesized using microwave-mediated N-arylation of various 4-chloroquinazolines with a range of substituted anilines nih.gov. By using the this compound core and varying the reaction partners at each of its reactive sites, one could generate a focused library for biological screening.

An example of a multi-substituted derivative is 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, which features modifications at three distinct sites relative to a simpler aniline (B41778) precursor: N-functionalization, aromatic ring fluorination, and installation of the chloro group uni.lu. This highlights how combinatorial strategies can rapidly produce complex molecules with potentially novel properties, underscoring the utility of this compound as a versatile building block.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Methoxy N Methylaniline and Its Analogues

Correlating Structural Modulations with Biological Activities

The biological profile of an aromatic compound like 4-Chloro-2-methoxy-N-methylaniline is determined by the interplay of its substituents, which modulate its electronic, steric, and hydrophobic properties. The aniline (B41778) scaffold itself is a common feature in many biologically active molecules. researchgate.net The specific substitutions at the 2, 4, and N-positions are critical in defining the compound's interactions with biological targets.

The methoxy (B1213986) group at the 2-position is an electron-donating group. Its presence can increase the electron density of the aromatic ring and influence the molecule's metabolic stability. Methoxy groups are often introduced to block positions susceptible to metabolic oxidation, potentially increasing the compound's half-life. However, they can also introduce steric hindrance, which may either enhance or diminish binding to a specific target, depending on the topology of the binding site.

The N-methyl group differentiates this compound as a secondary amine. Compared to a primary aniline, N-methylation increases lipophilicity, which can enhance membrane permeability and oral absorption. However, it also adds steric bulk around the nitrogen atom, which can alter its hydrogen bonding capacity and, consequently, its interaction with biological receptors.

The combined effect of these substituents creates a unique electronic and steric profile. The electron-withdrawing chloro group and the electron-donating methoxy group have opposing electronic effects, leading to a complex distribution of charge across the aromatic ring that can be pivotal for specific molecular recognition events.

| Structural Modification | Predicted Influence on Biological Activity | Rationale |

| 4-Chloro Group | Modulates pKa, potential for increased toxicity, alters binding interactions. | Electron-withdrawing nature affects the basicity of the amine. Halogen atoms can participate in halogen bonding. nih.gov |

| 2-Methoxy Group | Increases metabolic stability, introduces steric bulk, modifies electronic profile. | Can block sites of metabolism. Its size can influence binding pocket fit. It is an electron-donating group. |

| N-Methyl Group | Increases lipophilicity, enhances membrane permeability, alters hydrogen bonding. | Increases hydrophobicity compared to a primary amine. Steric hindrance around the nitrogen can affect receptor binding. |

In Silico Modeling for Predicting Activity Profiles

In the absence of extensive empirical data, in silico modeling provides a powerful alternative for predicting the biological activities of compounds like this compound. researchgate.net These computational methods use the chemical structure to forecast properties ranging from target affinity to metabolic fate. nih.gov For aromatic amines, in silico models are particularly valuable for predicting potential toxicity, such as mutagenicity. nih.gov

Molecular docking is a primary in silico technique that can predict how this compound might bind to the active site of a protein. For example, in silico studies on N-methylanthranilate analogs have been used to successfully predict their anti-inflammatory and other pharmacological activities by modeling their interactions with target enzymes. nih.govresearchgate.net Such models would place the aniline core and its substituents within the binding pocket of a receptor, calculating the most favorable binding orientation and estimating the binding affinity. The chloro, methoxy, and N-methyl groups would be assessed for their contributions to hydrophobic, hydrogen bonding, and electrostatic interactions.

Another key application of in silico modeling is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For a molecule like this compound, these models can estimate its solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. The lipophilicity conferred by the N-methyl group and the presence of the methoxy group would be key parameters in these predictions.

| In Silico Method | Predicted Parameter | Relevance for this compound |

| Molecular Docking | Binding affinity and orientation | Predicts potential protein targets and binding modes. |

| ADME Prediction | Solubility, permeability, metabolism | Estimates pharmacokinetic properties. |

| Toxicity Prediction | Mutagenicity, carcinogenicity | Assesses potential safety liabilities based on structural alerts for aromatic amines. nih.gov |

Pharmacophore Modeling and Ligand Design Based on the Chemical Compound

Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for its biological activity. mdpi.com For a compound like this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a target.

The aniline scaffold is a common component in many kinase inhibitors, which often target the ATP-binding site of protein kinases. nih.gov Pharmacophore models for kinase inhibitors frequently include a hydrogen bond donor feature corresponding to the aniline N-H group, a hydrophobic feature from the aromatic ring, and additional features based on other substituents. core.ac.ukwjgnet.com In the case of this compound, the N-methyl group would prevent it from acting as a hydrogen bond donor at that position, but the nitrogen itself could still function as a hydrogen bond acceptor. The chlorinated aromatic ring would likely be modeled as a hydrophobic and aromatic feature.

Based on such a pharmacophore model, new ligands could be designed. For instance, if a hydrogen bond donor is found to be critical for activity, the N-methyl group could be replaced with hydrogen. Conversely, if a hydrophobic pocket is identified near the methoxy group, this group could be extended to an ethoxy or propoxy group to enhance van der Waals interactions. The chloro group could be substituted with other halogens or a trifluoromethyl group to fine-tune electronic properties and lipophilicity. This iterative process of modeling and design is fundamental to optimizing lead compounds in drug discovery.

| Pharmacophoric Feature | Potential Role in Biological Activity | Example in this compound |

| Hydrogen Bond Acceptor | Interaction with donor groups in the receptor. | Aniline nitrogen, oxygen of the methoxy group. |

| Aromatic Ring | π-π stacking interactions with aromatic residues. | The substituted benzene (B151609) ring. |

| Hydrophobic Group | Interaction with hydrophobic pockets in the receptor. | The chloro substituent and the methyl group on the nitrogen. |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For aromatic amines, QSAR studies have been extensively used to predict their carcinogenic and mutagenic potential. nih.gov These models rely on molecular descriptors that quantify various aspects of a molecule's structure.

Key descriptors for a QSAR analysis of this compound and its analogues would include:

Electronic Descriptors: Such as the Hammett constant for the chloro and methoxy groups, and calculated parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These describe the electronic character of the molecule and its susceptibility to nucleophilic or electrophilic attack. Studies on substituted anilines have shown that toxicity can be correlated with the Hammett sigma constant and hydrogen bonding capacity. nih.gov

Steric Descriptors: Such as molar refractivity (MR) or Taft steric parameters, which quantify the volume and shape of the substituents. These are important for understanding how the size of the methoxy and N-methyl groups might affect binding.

Hydrophobicity Descriptors: The partition coefficient (logP) is a crucial descriptor that measures the lipophilicity of the compound. The N-methyl group and the chloro atom would significantly influence this value, which in turn affects membrane permeability and binding to hydrophobic pockets.

A QSAR model for a series of analogues of this compound would take the form of an equation where the biological activity (e.g., IC50) is a function of these descriptors. Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or less toxic compounds. researchgate.net

| QSAR Descriptor Class | Specific Descriptor Example | Property Measured |

| Electronic | HOMO/LUMO energy, Hammett constants | Electron density distribution, reactivity. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobicity | LogP | Lipophilicity and water solubility. |

| Topological | Connectivity indices | Molecular branching and shape. |

Conformational Analysis and Its Influence on Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. acs.org Conformational analysis of this compound would focus on the rotational barriers around its key single bonds, particularly the bond between the aromatic ring and the nitrogen atom, and the bond between the ring and the methoxy group.

The presence of the methoxy group at the ortho position to the N-methylamino group can impose significant steric constraints. This can restrict the rotation around the C-N bond, influencing the preferred orientation of the N-methyl group relative to the plane of the aromatic ring. This preferred conformation can be crucial for fitting into a specific binding pocket. For a ligand to be active, it must adopt a "bioactive conformation" that is complementary to the receptor's binding site. nih.gov

The flexibility or rigidity of the molecule plays a significant role. While some degree of flexibility is necessary for a molecule to adapt its conformation upon entering a binding site, excessive flexibility can be entropically unfavorable, leading to a weaker binding affinity. The steric clash between the ortho-methoxy group and the N-methyl group in this compound likely reduces its conformational flexibility, which could be advantageous if the resulting low-energy conformation is close to the bioactive one. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify its most stable conformers. acs.org

| Conformational Aspect | Influence on Biological Activity | Relevance for this compound |

| Rotational Barriers | Determines the flexibility and preferred orientation of substituents. | The ortho-methoxy and N-methyl groups may create a high rotational barrier, leading to a more rigid structure. |

| Bioactive Conformation | The specific 3D shape required for optimal receptor binding. | The molecule must be able to adopt this conformation to be active. Steric hindrance may favor or disfavor this conformation. |

| Conformational Energy | The energy required to adopt the bioactive conformation. | A lower energy penalty for adopting the bioactive conformation generally leads to higher affinity. |

Advanced Research Applications of 4 Chloro 2 Methoxy N Methylaniline in Specialized Organic Synthesis

Role as a Key Intermediate in Complex Heterocyclic Synthesis

Substituted anilines are foundational precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The structure of 4-Chloro-2-methoxy-N-methylaniline makes it a plausible candidate for constructing complex ring systems. For instance, related aniline (B41778) derivatives are used to synthesize quinolines, a class of heterocycles with significant biological activity. atlantis-press.com The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline highlights a relevant synthetic pathway where a substituted aniline undergoes cyclization and further functionalization. atlantis-press.com

Although specific examples detailing the use of this compound in creating heterocycles like oxadiazoles (B1248032) or other complex scaffolds are not prominent in the literature, its functional groups suggest potential utility. nih.gov The N-methyl group can influence the reaction pathway and final structure compared to a primary aniline, potentially offering advantages in controlling reactivity or imparting specific properties to the resulting heterocyclic product. Chemical suppliers list it as a building block for creating combinatorial libraries, implying its intended use in generating diverse molecular structures, which often include heterocyclic cores. nih.gov

Utilization in Catalyst Development and Ligand Design

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. N-methylaniline structures can serve as precursors to ligands for metal-catalyzed reactions. Research has shown that N-methylanilines can act as effective promoters in radical-type cross-coupling reactions, demonstrating their capacity to participate in and facilitate complex chemical transformations. nih.gov

While no specific studies were found that utilize this compound directly in catalyst or ligand synthesis, its structural motifs are relevant. The nitrogen atom and the methoxy (B1213986) group's oxygen atom could potentially act as bidentate or monodentate coordination sites for a metal center. The electronic properties, modulated by the electron-withdrawing chloro group and electron-donating methoxy and N-methyl groups, could fine-tune the electronic environment of a catalytic metal, thereby influencing its activity and selectivity. Its availability as a research chemical suggests it could be employed in the exploratory design of new ligand systems for catalysis. scribd.comacs.org

Application in Polymer Chemistry and Advanced Materials Research

Aniline derivatives are sometimes incorporated into polymer chains or used as precursors for monomers to create advanced materials with specific electronic or optical properties. For example, polyaniline and its derivatives are well-known conducting polymers. The substituents on the aniline ring play a critical role in determining the final properties of the polymer, such as solubility, conductivity, and stability.

Currently, there is a lack of published research detailing the use of this compound as a monomer or functional component in polymer chemistry. However, its structure is suited for such potential applications. It could theoretically be polymerized through oxidative coupling or incorporated into other polymer backbones via its amine functionality. The presence of the chloro and methoxy groups would be expected to modify the polymer's properties, making it a candidate for investigation in materials science research focused on developing new functional polymers.

Precursor for Advanced Dye Synthesis Research

Aromatic amines are classic building blocks in the synthesis of dyes and pigments, particularly azo dyes, which are formed via the diazotization of an aniline derivative followed by coupling with a suitable partner. The specific substituents on the aniline ring are crucial for determining the color, fastness, and other properties of the resulting dye. For instance, the closely related compound 4-Chloro-2-methylaniline (B164923) is known by the common name Fast Red TR Base, indicating its established use in dye production.

There are no specific research articles that focus on the use of this compound as a precursor for advanced dyes. Nonetheless, its structure contains the necessary aromatic amine group for diazotization. The combination of the chloro, methoxy, and N-methyl groups would be expected to produce dyes with unique shades and properties compared to simpler anilines. Its commercial availability for research and development suggests it is a viable candidate for synthetic programs aimed at discovering novel chromophores.

Development of New Synthetic Reagents Incorporating the Compound

This compound is primarily categorized as an organic building block or intermediate, meaning its primary role is to be converted into other, more complex molecules. atlantis-press.comchemsrc.com The development of new synthetic reagents often involves the functionalization of simple, readily available molecules to create tools for more complex synthetic challenges.

General research on N-methylated compounds shows they are important building blocks in organic synthesis and drug discovery. acs.org For example, ruthenium-catalyzed N-methylation of amines using methanol (B129727) is a documented method for preparing such compounds. acs.org While research on the subsequent transformation of this compound into a specific, named reagent is not available, its inherent functionality allows for numerous potential derivatizations. It could be halogenated, metallated, or coupled with other molecules to generate novel reagents with tailored reactivity for use in broader synthetic applications.

Exploration of Potential Bioactive and Medicinal Chemistry Applications of 4 Chloro 2 Methoxy N Methylaniline

Research into Its Role as a Scaffold in Drug Discovery

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is responsible for the general three-dimensional arrangement of its key functional groups. This framework is then systematically modified to optimize biological activity, selectivity, and pharmacokinetic properties. N-methylaniline and its derivatives are considered important precursors and building blocks for a wide array of pharmaceuticals, agrochemicals, and dyes. yufenggp.comechemi.com

The specific arrangement of substituents on the 4-Chloro-2-methoxy-N-methylaniline ring makes it a particularly useful scaffold component. Research has demonstrated that the aniline (B41778) moiety is a critical component in the synthesis of 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives. nih.govnih.gov These larger, fused-ring systems are recognized as "privileged scaffolds" because they can interact with multiple biological targets, most notably protein kinases. nih.gov In this context, this compound provides the substituted aniline portion of the final active molecule, which is crucial for binding to the target protein. The chloro and methoxy (B1213986) groups on the aniline ring can significantly influence the electronic properties and conformation of the final compound, thereby affecting its binding affinity and selectivity. nih.gov

Investigations into Specific Receptor Interactions and Modulations

While this compound itself is not typically the final active molecule, its derivatives have been designed to interact with specific and critical biological receptors implicated in major diseases.

Epidermal Growth Factor Receptor (EGFR): A significant number of potent anti-cancer agents are based on the 4-anilinoquinazoline scaffold, which are derivatives of aniline compounds. nih.gov These molecules are often highly selective tyrosine kinase inhibitors (TKIs) that target the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, plays a critical role in the progression of many cancers by promoting tumor cell proliferation and survival. nih.govmdpi.com Derivatives incorporating an aniline structure, such as the approved drugs gefitinib (B1684475) and erlotinib, function by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic site, thereby inhibiting its signaling pathway. nih.govmdpi.com The aniline portion of these inhibitors fits into a hydrophobic pocket of the EGFR kinase domain, and its substitutions are critical for achieving high potency. nih.gov

CXC Chemokine Receptor 2 (CXCR2): Another important target in pharmacology is CXCR2, a G-protein coupled receptor that plays a key role in inflammation and angiogenesis (the formation of new blood vessels). nih.govnih.gov It is involved in driving neutrophil recruitment in inflammatory diseases like COPD and asthma, and it also contributes to tumor metastasis. nih.gov Consequently, CXCR2 antagonists have been developed for various therapeutic areas. nih.govnih.gov Research into the synthesis of CXCR2 antagonists has utilized aniline derivatives as key intermediates, highlighting another potential application for scaffolds like this compound in developing agents that target this receptor. nih.govacs.org

Preclinical Characterization of Bioactive Analogues

The preclinical phase of drug discovery involves the synthesis and characterization of a series of related compounds, or analogues, to establish a structure-activity relationship (SAR). This process helps identify which chemical modifications lead to improved potency and selectivity.

In one notable example, researchers designed and synthesized two series of 4-anilinoquinoline derivatives as potential antitumor inhibitors targeting EGFR. nih.gov The process involved a multi-step synthesis using various aniline derivatives as precursors to create the final target compounds. By systematically altering the substituents on the aniline ring, a library of analogues was created. These compounds were then subjected to biological evaluation to determine how these structural changes affected their ability to inhibit cancer cell growth. Ten of the twenty-two synthesized compounds showed excellent antitumor activity, with several demonstrating superior potency compared to the reference drug, gefitinib. nih.gov This type of study exemplifies the preclinical characterization of bioactive analogues derived from an aniline scaffold, where the goal is to optimize the structure for maximum therapeutic effect.

Development of Prodrugs and Targeted Delivery Systems Based on the Compound

There is limited publicly available research specifically detailing the development of prodrugs or targeted delivery systems based on this compound itself. However, these strategies are highly relevant for the potent kinase inhibitors derived from this type of scaffold.

A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This approach is often used to improve a drug's pharmacokinetic properties, such as its solubility, stability, or ability to cross cell membranes. For potent but poorly soluble kinase inhibitors, a prodrug strategy could be employed to enhance oral bioavailability.

Targeted delivery systems aim to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing off-target side effects. For potent anticancer derivatives, this could involve conjugation to an antibody that recognizes a tumor-specific antigen (an antibody-drug conjugate) or encapsulation within nanoparticles that accumulate in tumor tissue. While specific examples for derivatives of this compound are not detailed in the literature, these advanced delivery strategies remain a key area of research for improving the therapeutic index of highly potent oncology drugs.

Pharmacological Profiling of Derivatives in In Vitro and In Vivo Research Models

The pharmacological profiling of new chemical entities is essential to quantify their biological activity. This is typically done first using in vitro models, such as cell-based assays, before moving to more complex in vivo (animal) models.

The derivatives of aniline scaffolds are frequently profiled for their antiproliferative activity against various cancer cell lines. In a study on novel 4-anilinoquinoline derivatives, all synthesized compounds were evaluated in vitro using an MTT assay to measure their ability to inhibit the growth of HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. nih.gov The results, expressed as IC50 values (the concentration required to inhibit cell growth by 50%), provide a quantitative measure of a compound's potency. This allows for direct comparison with standard-of-care drugs like gefitinib. nih.gov

The table below summarizes the in vitro antiproliferative activity for a selection of these synthesized 4-anilinoquinoline derivatives.

Data sourced from a study on 4-anilinoquinoline derivatives, illustrating the pharmacological profiling of compounds synthesized from aniline-based scaffolds. nih.gov

This type of pharmacological data is critical for selecting the most promising candidates for further development, including subsequent in vivo studies to evaluate efficacy and safety in animal models.

Toxicological and Environmental Impact Research Considerations for the Chemical Compound

In Vitro and In Vivo Ecotoxicological Studies

There is no available data from in vitro or in vivo ecotoxicological studies for 4-Chloro-2-methoxy-N-methylaniline. Such research is crucial for determining the compound's potential to harm organisms at different trophic levels. Typically, these studies would involve assessing its effects on representative species like algae (e.g., Pseudokirchneriella subcapitata), aquatic invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). The absence of this data means that key metrics like the half-maximal effective concentration (EC50) and lethal concentration (LC50) are unknown, making it impossible to classify the substance's aquatic toxicity.

Research on Degradation Pathways in Environmental Matrices

No studies were found that investigate the degradation of this compound in environmental matrices such as soil, water, or sediment. Research in this area would identify the primary mechanisms of breakdown, such as biodegradation by microorganisms, photodegradation by sunlight, or hydrolysis. For similar chlorinated and methoxylated aromatic amines, degradation can be slow, and may lead to the formation of persistent and potentially more toxic transformation products. nih.govnih.gov Without specific research, the persistence of this compound and the identity of its potential daughter compounds in the environment remain unknown.

Assessment of Potential Environmental Accumulation and Biotransformation

There is a lack of information regarding the potential for this compound to accumulate in the environment or undergo biotransformation. Key parameters such as the octanol-water partition coefficient (Kow) for this specific compound are not detailed in experimental literature, which would help predict its tendency to bioaccumulate in the fatty tissues of organisms. Furthermore, metabolic studies in organisms are not available, which would be necessary to understand how the compound is processed (biotransformed) and whether this leads to detoxification or the creation of more harmful metabolites.

Development of Sustainable Synthesis and Disposal Protocols in Research

While synthesis methods for related compounds exist, specific research focused on developing sustainable or "green" synthesis routes for this compound is not present in the reviewed literature. atlantis-press.comgoogle.com Green chemistry principles would aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. Likewise, there are no established, environmentally-sound protocols for the disposal of this compound, which would be critical for research laboratories and industrial settings to prevent environmental contamination.

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Methoxy N Methylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties of 4-Chloro-2-methoxy-N-methylaniline. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule, which are fundamental to its chemical behavior.

The electronic structure of this compound is significantly influenced by the interplay of its substituent groups: the electron-withdrawing chloro group, the electron-donating methoxy (B1213986) group, and the N-methyl group. DFT calculations, often employing basis sets such as 6-311++G(d,p), can precisely quantify these effects. researchgate.net

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For substituted anilines, the nature and position of the substituents can modulate this gap. acs.orgphyschemres.org For this compound, the combined electronic effects of the substituents are expected to result in a nuanced electronic profile.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom of the N-methylamino group and the oxygen atom of the methoxy group are anticipated to be regions of negative potential, while the hydrogen atoms of the amino and methyl groups would exhibit positive potential. journaleras.com

Table 1: Calculated Electronic Properties of Substituted Anilines Note: The following data is illustrative and based on general trends observed in computational studies of similar molecules, as direct data for this compound is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Aniline (B41778) | -5.15 | -0.21 | 4.94 | 1.53 |

| 4-Chloroaniline | -5.32 | -0.45 | 4.87 | 2.98 |

| 2-Methoxyaniline | -4.98 | -0.15 | 4.83 | 1.89 |

| N-Methylaniline | -4.95 | -0.18 | 4.77 | 1.65 |

| 4-Chloro-2-methoxyaniline | -5.18 | -0.38 | 4.80 | 2.50 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape, identifying the most stable conformers and the energy barriers between them.

The conformational flexibility of this molecule primarily arises from the rotation around the C-N bond of the N-methylamino group and the C-O bond of the methoxy group. MD simulations can explore the potential energy surface associated with these rotations, revealing the preferred orientations of these groups relative to the benzene (B151609) ring. nih.govrsc.org

These simulations typically involve solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the interatomic interactions. By simulating the molecule's movement over nanoseconds or even microseconds, a representative ensemble of conformations can be generated. Analysis of this ensemble can reveal the most populated conformational states and the dynamics of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Properties and Reactivity

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the various peaks in the experimental spectra to specific vibrational modes of the molecule, such as the N-H stretch, C-Cl stretch, and the various aromatic ring vibrations.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. researchgate.netchemicalbook.com By calculating the chemical shifts of the ¹H and ¹³C nuclei, it is possible to predict the appearance of the NMR spectrum. These predictions can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformers.

Reactivity Prediction: Quantum chemical calculations can also provide insights into the chemical reactivity of this compound. Reactivity descriptors, such as the Fukui functions and local softness, can be calculated to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com For this molecule, the nitrogen atom is expected to be a primary site for electrophilic attack, while the aromatic ring will have specific sites that are more susceptible to substitution, guided by the directing effects of the existing substituents.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data is illustrative and based on general trends observed in computational studies of similar molecules.

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch) |

| ¹H NMR (ppm) | ~7.0-6.5 (aromatic protons), ~3.8 (methoxy protons), ~2.8 (N-methyl protons), ~4.0 (N-H proton) |

| ¹³C NMR (ppm) | ~150-110 (aromatic carbons), ~55 (methoxy carbon), ~30 (N-methyl carbon) |

Intermolecular Interactions and Crystal Packing Predictions

Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state properties, such as its crystal structure and melting point. Computational methods can be used to explore the potential energy landscape of molecular clusters and predict the most stable crystal packing arrangements. researchgate.netarxiv.org

The primary intermolecular interactions expected for this molecule include hydrogen bonding (involving the N-H group as a donor and the oxygen and nitrogen atoms as acceptors), dipole-dipole interactions (due to the polar nature of the C-Cl, C-O, and C-N bonds), and van der Waals forces. researchgate.net

Crystal structure prediction (CSP) algorithms can be used to generate a large number of possible crystal structures and rank them based on their lattice energies, which are calculated using force fields or quantum mechanical methods. The most stable predicted structures can then be compared with experimental X-ray diffraction data, if available. These predictions can provide valuable insights into the polymorphism of the compound, which is the ability of a substance to exist in more than one crystal form.

Virtual Screening and Lead Optimization Studies

In the context of drug discovery, this compound and its derivatives can be evaluated as potential drug candidates through virtual screening and lead optimization studies. nih.govwikipedia.org

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. If this compound is identified as a hit from a high-throughput screen, virtual screening can be used to explore a virtual library of its analogs to identify derivatives with potentially improved activity. This can be done using either ligand-based methods (which rely on the similarity to known active compounds) or structure-based methods (which involve docking the molecules into the binding site of the target). youtube.comscielo.br

Lead Optimization: Once a promising lead compound is identified, computational methods can be used to guide its optimization. This involves making chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADME). For example, DFT calculations can be used to predict how different substituents will affect the electronic properties and reactivity of the molecule, while molecular dynamics simulations can be used to study how these modifications affect the binding of the molecule to its target. acs.orgnih.gov This iterative process of computational design and experimental testing can significantly accelerate the drug discovery process.

Future Research Directions and Emerging Challenges for 4 Chloro 2 Methoxy N Methylaniline

Integration with Artificial Intelligence and Machine Learning in Chemical Design

One of the primary challenges in drug discovery is the vastness of chemical space. AI can navigate this space more efficiently than traditional methods. eurekalert.org By using molecular string representations like SELFIES (self-referencing embedded strings) as input for deep neural networks, researchers can generate novel molecular structures with desired properties. semanticscholar.org This approach could be used to design new compounds based on the 4-Chloro-2-methoxy-N-methylaniline scaffold, optimizing for factors like enhanced receptor selectivity or improved pharmacokinetic profiles. cresset-group.com Furthermore, AI can predict the potential energies of small organic molecules, replacing computationally expensive quantum chemical calculations with faster machine learning methods, which can aid in understanding the compound's reactivity and stability. nih.gov The success of these computational approaches heavily relies on the availability of large, high-quality datasets, which remains a prerequisite for building robust and predictive models. nih.govresearchgate.net

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Property Prediction | Deep Neural Networks (DNNs) | Rapid screening of virtual derivatives for bioactivity, toxicity, and ADME properties. |

| De Novo Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generation of novel molecular structures with optimized properties based on the core scaffold. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic routes. |

| Quantum Chemistry | Machine Learning Potentials | Faster and accurate prediction of molecular energies and reactivity. |

Exploration of Novel Application Areas